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Compound of Interest

Compound Name: AGN-195183

Cat. No.: B1672190 Get Quote

Technical Support Center: AGN-195183
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers and drug development professionals working with the oral

administration of AGN-195183. The information is presented in a question-and-answer format

to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is AGN-195183 and what is its mechanism of action?

AGN-195183 (also known as IRX-5183, VTP-195183, or NRX-195183) is a potent and

selective agonist of the Retinoic Acid Receptor-α (RARα), with a reported dissociation constant

(Kd) of 3 nM.[1][2] It shows high selectivity for RARα with no significant activity on RARβ or

RARγ.[1][2] By activating RARα, a ligand-dependent transcription factor, AGN-195183
modulates the expression of genes involved in critical cellular processes such as proliferation,

differentiation, and apoptosis.[3] This mechanism has been explored for its therapeutic

potential in oncology.[3][4]

Q2: What are the key physicochemical properties of AGN-195183 relevant to its oral

bioavailability?

AGN-195183 is a highly lipophilic molecule, a characteristic that significantly influences its

formulation and oral absorption. Its calculated Log P (cLogP) is 7.2, indicating poor aqueous

solubility.[4][5] This high lipophilicity suggests that while the compound may readily permeate
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cell membranes, its dissolution in the gastrointestinal tract is likely a rate-limiting step for

absorption.

Q3: What is the known clinical pharmacokinetic (PK) profile of oral AGN-195183?

A Phase I clinical trial in patients with advanced solid tumors provides the primary source of

human PK data. Following oral administration of AGN-195183 in soft gelatin capsules, the drug

was absorbed rapidly, reaching peak plasma concentration (Tmax) approximately one hour

after dosing. However, the study also revealed high inter-patient variability in exposure. At a

dose of 60 mg/m²/day, the Cmax and AUC varied substantially among patients. The average

terminal elimination half-life was reported to be 4.17 hours. The maximum tolerated dose

(MTD) in this study was established at 15 mg/m²/day.

Q4: What is known about the metabolism of AGN-195183?

A key metabolic feature of AGN-195183 is its resistance to catabolism by the cytochrome P450

enzyme CYP26. This is noteworthy because CYP26 is a primary enzyme responsible for the

metabolism of many retinoids, including all-trans-retinoic acid (ATRA). Resistance to CYP26-

mediated metabolism may lead to more sustained plasma concentrations compared to other

retinoids. The specific metabolic pathways and other CYP450 enzymes involved in the

clearance of AGN-195183 have not been detailed in publicly available literature.

Troubleshooting Guide
Q5: We are observing low and highly variable plasma exposure in our preclinical oral

bioavailability studies. What are the likely causes?

Low and inconsistent oral bioavailability is a common challenge for highly lipophilic compounds

like AGN-195183. The primary causes are likely related to:

Poor Aqueous Solubility: With a cLogP of 7.2, the dissolution of AGN-195183 in the

gastrointestinal fluids is expected to be very low.[4][5] This dissolution-rate-limited absorption

is a major barrier to achieving adequate and consistent bioavailability.

Inadequate Formulation: The choice of vehicle is critical. If the formulation does not

effectively maintain the drug in a solubilized state in the GI tract, it may precipitate upon

administration, leading to poor absorption.
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First-Pass Metabolism: While AGN-195183 is resistant to CYP26, it may be subject to

extensive metabolism by other enzymes in the gut wall and liver (e.g., CYP3A4, CYP2C

family, or UGTs), reducing the amount of active drug that reaches systemic circulation.

Food Effects: The presence or absence of food can significantly impact the absorption of

lipophilic drugs. Food, particularly high-fat meals, can stimulate bile secretion, which can

enhance the solubilization and absorption of poorly water-soluble compounds. Conducting

studies in both fasted and fed states is recommended.

Q6: How can we develop a more effective oral formulation for our preclinical animal studies?

Given its high lipophilicity, formulation strategies should focus on enhancing solubility and

maintaining the drug in a dissolved state. Consider the following approaches:

Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or

Self-Microemulsifying Drug Delivery Systems (SMEDDS) are often effective for lipophilic

drugs. These formulations consist of oils, surfactants, and co-solvents that form fine oil-in-

water emulsions or microemulsions upon gentle agitation in aqueous media, such as the GI

fluids.

Co-Solvent Systems: A simple and effective approach for preclinical studies is to use a co-

solvent system. A formulation using 8% ethanol and 92% PEG-400 has been described for

oral dosing of similar compounds in rats and can be a good starting point.[4]

Amorphous Solid Dispersions: Creating a solid dispersion of AGN-195183 in a hydrophilic

polymer can prevent crystallization and improve its dissolution rate and solubility.

Micronization/Nanoparticles: Reducing the particle size of the drug increases the surface

area available for dissolution, which can enhance the absorption rate.

Q7: What experimental designs are recommended for accurately assessing the oral

bioavailability of AGN-195183?

A robust preclinical study to determine oral bioavailability should include:

Intravenous (IV) Administration Arm: An IV dose is essential to determine the absolute

bioavailability (F%). The IV formulation will likely require a solubilizing vehicle (e.g., 8%
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Ethanol / 92% PEG-400).[4]

Oral (PO) Administration Arm: The test formulation is administered orally, typically via

gavage.

Serial Blood Sampling: A well-defined blood sampling schedule is crucial to accurately

capture the absorption, distribution, and elimination phases (e.g., pre-dose, 0.25, 0.5, 1, 2, 4,

6, 8, 12, and 24 hours post-dose).

Parallel Study Design: Due to potential drug accumulation or altered metabolism with

repeated dosing, a parallel design (different animals for IV and PO groups) is often preferred

over a crossover design.

Data Presentation
Table 1: Summary of Physicochemical and Clinical Pharmacokinetic Properties of AGN-195183
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Parameter Value Reference

Molecular Formula C₂₂H₂₂ClF₂NO₄ -

Molecular Weight 437.87 g/mol -

Mechanism of Action Selective RARα Agonist [1][2]

Dissociation Constant (Kd) 3 nM [1][2]

Calculated Log P (cLogP) 7.2 [4][5]

Clinical Formulation Soft Gelatin Capsules -

Human Tmax (Oral) ~1 hour -

Human T½ (Oral) 4.17 hours -

Human Cmax (60 mg/m²/d)
684 - 7660 ng/mL (High

Variability)
-

Human AUC (60 mg/m²/d)
4140 - 31246 ng·hr/mL (High

Variability)
-

Metabolism
Resistant to CYP26-mediated

catabolism
-

Table 2: Example Formulation for Preclinical Oral Dosing in Rodents

Component Proportion Purpose Reference

Ethanol (200 proof) 8% (v/v) Co-solvent [4]

Polyethylene Glycol

400 (PEG-400)
92% (v/v)

Primary Vehicle /

Solubilizer
[4]

Preparation

Dissolve AGN-195183

in ethanol first, then

add PEG-400 to the

final volume and

vortex until clear.

Prepare fresh daily.
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Experimental Protocols
Protocol 1: Representative Oral Bioavailability Study in Rats

This protocol is a representative methodology based on standard practices for assessing the

oral bioavailability of lipophilic compounds.

Animals: Male Sprague-Dawley rats (n=4 per group), weighing 200-250g.

Housing: Standard conditions with a 12-hour light/dark cycle. Fast animals overnight before

dosing.

Dose Formulation:

Vehicle: 8% Ethanol / 92% PEG-400.

IV Formulation: Prepare at 0.2 mg/mL for a 1 mg/kg dose at a volume of 5 mL/kg.

PO Formulation: Prepare at 2 mg/mL for a 10 mg/kg dose at a volume of 5 mL/kg.

Dosing:

IV Group: Administer 1 mg/kg via the lateral tail vein.

PO Group: Administer 10 mg/kg via oral gavage.

Blood Sampling: Collect ~150 µL of blood (into K2EDTA tubes) from the jugular or

saphenous vein at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

Sample Processing: Centrifuge blood at 4000 rpm for 10 minutes at 4°C to separate plasma.

Store plasma at -80°C until analysis.

Bioanalysis: Quantify AGN-195183 concentrations in plasma using a validated LC-MS/MS

method.

Pharmacokinetic Analysis: Calculate PK parameters (Cmax, Tmax, AUC₀-t, AUC₀-inf, T½)

using non-compartmental analysis software.
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Bioavailability Calculation: Absolute Bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV /

Dose_PO) * 100.

Protocol 2: In Vitro Caco-2 Permeability Assay

Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for

differentiation and formation of a confluent monolayer.

Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure

monolayer integrity.

Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.

Test Compound Preparation: Prepare a stock solution of AGN-195183 in DMSO and dilute

into the transport buffer to a final concentration (e.g., 10 µM), ensuring the final DMSO

concentration is ≤1%.

Permeability Assessment:

Apical to Basolateral (A→B): Add the test compound to the apical (A) side and measure its

appearance on the basolateral (B) side over time (e.g., at 30, 60, 90, 120 minutes).

Basolateral to Apical (B→A): Add the test compound to the basolateral side and measure

its appearance on the apical side to determine the efflux ratio.

Controls: Include high permeability (e.g., propranolol) and low permeability (e.g., atenolol)

control compounds.

Sample Analysis: Quantify the compound concentration in the donor and receiver

compartments using LC-MS/MS.

Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the formula:

Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the

membrane, and C₀ is the initial concentration in the donor chamber.
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Caption: Factors influencing the oral bioavailability of AGN-195183.
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Preclinical Oral Bioavailability Workflow

1. Formulation Development
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Caption: Workflow for a preclinical oral bioavailability assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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